2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide
Description
2-(4-Chloro-phenoxy)-N-{4-[4-(morpholine-4-sulfonyl)-phenyl]-thiazol-2-yl}-acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorophenoxy group and a morpholine-4-sulfonyl-substituted phenyl ring attached to the thiazole core. The compound’s structure combines a thiazol-2-yl acetamide backbone with electron-withdrawing (chlorophenoxy) and sulfonamide (morpholine-4-sulfonyl) moieties, which are known to enhance bioavailability and target binding in medicinal chemistry applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c22-16-3-5-17(6-4-16)30-13-20(26)24-21-23-19(14-31-21)15-1-7-18(8-2-15)32(27,28)25-9-11-29-12-10-25/h1-8,14H,9-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYRGOXPVYERAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Structural Variations and Bioactivity: The target compound’s morpholine-4-sulfonyl group distinguishes it from piperazine-based analogs (e.g., Compound 14 in ), which exhibit MMP inhibition but lack sulfonamide functionality . Sulfonamide groups, as seen in (6a), are associated with enhanced metabolic stability and enzyme binding . Compounds with chlorophenyl substituents (e.g., ) share the electron-withdrawing chlorine atom but differ in linkage (sulfonamide vs. phenoxy), which may influence solubility and target affinity .
Synthetic Routes :
- The target compound’s synthesis likely involves:
- Thiazole ring formation via cyclization (similar to ) .
- Substitution reactions to introduce the morpholine-4-sulfonyl group (analogous to ) .
Biological Potential: While the target compound’s activity is undocumented, its morpholine sulfonyl group aligns with sulfonamide derivatives in , which show antiproliferative effects via MMP-9 and cathepsin inhibition .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological data (e.g., IC50 values, toxicity) for the target compound are absent in the evidence. Future studies should prioritize assays for MMP inhibition, antiproliferative activity, and pharmacokinetic profiling.
- Structural Optimization : Comparative analysis suggests that substituting the morpholine sulfonyl group with bulkier aryl sulfonamides (e.g., ) could modulate target selectivity .
Q & A
Q. What are the key structural features and nomenclature conventions for this compound?
The compound integrates a thiazole core substituted with a 4-(morpholine-4-sulfonyl)phenyl group at position 4 and a 2-(4-chloro-phenoxy)acetamide moiety at position 2. Systematic IUPAC naming follows hierarchical prioritization: the thiazole ring is the parent structure, with substituents ordered by suffix (acetamide) and prefixes (chlorophenoxy, morpholine sulfonyl). Key functional groups include the sulfonamide (critical for hydrogen bonding) and the thiazole heterocycle (imparts rigidity and π-stacking potential) .
Q. What synthetic routes are commonly employed for synthesizing thiazole-acetamide derivatives with morpholine sulfonyl groups?
A typical multi-step synthesis involves:
Thiazole ring formation : Condensation of thiourea with α-haloketones (e.g., 4-(4-sulfonylphenyl)-2-bromoacetophenone) under reflux in ethanol .
Sulfonylation : Reaction of the thiazole intermediate with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions .
Acetamide coupling : Amidation using 2-(4-chloro-phenoxy)acetic acid activated with EDCI/HOBt, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 504.12) .
- FT-IR : Identifies sulfonamide (1320–1160 cm) and amide C=O (1680–1650 cm) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the morpholine sulfonyl group in cross-coupling reactions?
The electron-withdrawing sulfonyl group reduces electron density on the phenyl ring, facilitating nucleophilic aromatic substitution (e.g., with amines) but hindering electrophilic reactions. Steric hindrance from the morpholine ring requires optimized catalysts (e.g., Pd(PPh)) and polar aprotic solvents (DMF, DMSO) to enhance yields .
Q. How can researchers optimize reaction conditions for introducing the morpholine-4-sulfonyl moiety during synthesis?
A factorial design approach is recommended:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Minimizes hydrolysis |
| Solvent | Anhydrous DCM | Enhances solubility |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl byproduct |
| Reaction Time | 4–6 hours | Completes sulfonylation |
| Data from analogous sulfonylation reactions suggest >85% yield under these conditions . |
Q. What computational methods are suitable for predicting binding affinities of this compound to biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with kinases or GPCRs, prioritizing the sulfonamide and thiazole groups as key binding motifs .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, with RMSD <2.0 Å indicating robust binding .
Q. What strategies are effective for resolving contradictions in biological activity data across different studies?
- Meta-analysis : Compare IC values against standardized assays (e.g., MTT for cytotoxicity) to identify protocol-dependent variability .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace morpholine with piperazine) to isolate pharmacophoric contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity profiles?
Discrepancies often arise from cell line heterogeneity (e.g., HepG2 vs. MCF-7) or assay conditions (serum concentration, incubation time). Mitigation strategies:
- Use pan-assay interference compound (PAINS) filters to exclude false positives .
- Validate results across ≥3 independent labs with harmonized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
